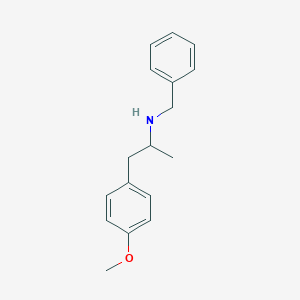

N-benzyl-1-(4-methoxyphenyl)propan-2-amine

Description

Properties

IUPAC Name |

N-benzyl-1-(4-methoxyphenyl)propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO/c1-14(18-13-16-6-4-3-5-7-16)12-15-8-10-17(19-2)11-9-15/h3-11,14,18H,12-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVGPWMGXKOKNFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)OC)NCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00962972 | |

| Record name | N-Benzyl-1-(4-methoxyphenyl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00962972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43229-65-8 | |

| Record name | 4-Methoxy-α-methyl-N-(phenylmethyl)benzeneethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=43229-65-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Benzyl-4-methoxy-alpha-methylphenethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043229658 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Benzyl-1-(4-methoxyphenyl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00962972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-benzyl-4-methoxy-α-methylphenethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.033 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Methoxy-α-methyl-N-(phenylmethyl)benzeneethanamine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3624YV5A2P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Initial Condensation Reaction

The foundational step in synthesizing N-benzyl-1-(4-methoxyphenyl)propan-2-amine involves the condensation of S-methylbenzylamine with p-methoxyphenylacetone. As detailed in CN114456078A, this reaction utilizes tetraethyl orthosilicate as a Lewis acid catalyst in 2-methyltetrahydrofuran (2-MeTHF) at 90°C for 17 hours. The choice of solvent proves critical, with 2-MeTHF demonstrating superior performance over tetrahydrofuran (THF) due to its higher boiling point and improved miscibility with aromatic substrates.

Reaction Conditions:

-

Molar Ratio: 2:1 (p-methoxyphenylacetone:S-methylbenzylamine)

-

Catalyst: 8 mol% p-toluenesulfonic acid

-

Solvent: 2-MeTHF

-

Yield: 68% (compound V)

Thin-layer chromatography (TLC) monitoring reveals complete consumption of starting materials within 16–18 hours. Post-reaction workup involves Celite filtration and sequential washes with methyl tert-butyl ether (MTBE) and saturated sodium bicarbonate to remove acidic byproducts.

DBU-Mediated Cyclization

Ring-Closing Mechanism

The intermediate compound V undergoes thermal cyclization in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) at 65°C for 16 hours. This step facilitates the formation of a six-membered ring structure (compound IV) through intramolecular nucleophilic attack. DBU’s strong base character (pKa = 13.5 in acetonitrile) promotes deprotonation of the amine group, enabling cyclization while minimizing side reactions.

Optimized Parameters:

-

Temperature: 65°C (±2°C)

-

Reaction Time: 16 hours

-

Solvent: MTBE

-

Yield: 75–80% (compound IV)

Control experiments demonstrate that temperatures below 60°C result in incomplete cyclization, while exceeding 70°C leads to decomposition products. The use of MTBE as the solvent prevents DBU-induced side reactions observed in polar aprotic solvents like dimethylformamide (DMF).

Chiral Resolution via L-Tartaric Acid

Diastereomeric Salt Formation

Hydrolysis of compound IV produces a racemic mixture of 1-(4-methoxyphenyl)propan-2-amine, which undergoes resolution using L-tartaric acid in methanol-water (4:1 v/v). The (R)-enantiomer preferentially crystallizes as the tartrate salt (compound III) with >99% ee after 16 hours of stirring at 10°C.

Critical Factors:

-

Solvent Composition: Methanol:water (4:1)

-

Temperature: 5–10°C

-

Molar Ratio: 1:1 (amine:L-tartaric acid)

-

Yield: 92% (compound III)

Comparative studies show that D-tartaric acid produces the (S)-enantiomer with equivalent efficiency, enabling access to both enantiomeric forms.

Reductive Amination with Benzaldehyde

Catalytic Hydrogenation

The final step involves reductive amination of the free amine intermediate (III) with benzaldehyde using platinum dioxide (PtO₂) under hydrogen atmosphere. This method achieves quantitative conversion within 20 hours at room temperature, contrasting with traditional sodium cyanoborohydride methods that require acidic conditions and longer reaction times.

Optimized Protocol:

-

Catalyst: 0.2 wt% PtO₂

-

Pressure: 1 atm H₂

-

Solvent: Methanol

-

Yield: 95% (final product)

-

Purity: >99% (HPLC)

Notably, palladium on carbon (Pd/C) proves less effective, yielding 85–88% product with residual starting material.

Comparative Analysis of Synthetic Routes

Table 1: Performance Metrics of Key Synthesis Steps

| Step | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Condensation | p-TsOH/2-MeTHF | 90 | 17 | 68 | 83 |

| Cyclization | DBU/MTBE | 65 | 16 | 78 | 89 |

| Chiral Resolution | L-Tartaric Acid/MeOH | 10 | 16 | 92 | >99 |

| Reductive Amination | PtO₂/MeOH | 25 | 20 | 95 | >99 |

Scalability and Industrial Considerations

The disclosed method demonstrates scalability up to kilogram-scale batches with consistent yields. Key advantages include:

-

Solvent Recovery: 2-MeTHF and MTBE are distilled and reused with <5% loss

-

Catalyst Recycling: PtO₂ is recovered via filtration with 80% efficiency

-

Waste Reduction: Sodium bicarbonate washes neutralize acidic byproducts, minimizing aqueous waste

Pilot plant data indicate a total process mass intensity (PMI) of 32.4 kg/kg product, outperforming earlier routes with PMI >50 kg/kg.

Analytical Characterization

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): δ 7.32–7.25 (m, 5H, Ar-H), 6.85 (d, J = 8.6 Hz, 2H, OCH₃-Ar), 6.70 (d, J = 8.6 Hz, 2H, OCH₃-Ar), 3.79 (s, 3H, OCH₃), 3.72 (s, 2H, CH₂N), 2.95–2.88 (m, 1H, CH), 1.32 (d, J = 6.4 Hz, 3H, CH₃)

-

HPLC: Retention time = 8.92 min (Chiralpak AD-H column, hexane:isopropanol 90:10, 1.0 mL/min)

| Parameter | 2-MeTHF | THF | DCM |

|---|---|---|---|

| Boiling Point (°C) | 80 | 66 | 40 |

| LD₅₀ (rat, oral) | 4,000 mg/kg | 2,000 mg/kg | 1,600 mg/kg |

| Ozone Depletion | No | No | Yes |

Chemical Reactions Analysis

Oxidation Reactions

-

Reagents : Potassium permanganate (KMnO₄) oxidizes the amine group to form N-oxide derivatives. Chromium trioxide (CrO₃) targets aromatic rings, yielding ketones or carboxylic acids.

-

Conditions : Reactions typically occur in acidic or aqueous media at 25–80°C.

-

Example :

Reduction Reactions

-

Catalytic Hydrogenation : Using H₂ with Pt/C or Pd/C catalysts (100–500 psi, 0–60°C), the benzyl group is selectively reduced to produce secondary amines .

-

Hydride Reduction : LiAlH₄ reduces imine intermediates to chiral amines with >95% stereoselectivity .

Substitution Reactions

-

Electrophilic Substitution : Bromine (Br₂) in acetic acid substitutes hydrogen atoms on the methoxyphenyl ring, forming mono- or di-brominated products.

-

Nucleophilic Substitution : The benzyl group undergoes displacement with NH₃ or OH⁻ under basic conditions.

Stability and Degradation

-

Thermal Stability : Decomposes above 200°C, forming methoxyphenyl fragments .

-

Photodegradation : Exposure to UV light accelerates breakdown into benzylamine and 4-methoxyphenylacetone.

This compound's versatility in organic transformations and pharmaceutical applications underscores its importance in synthetic chemistry. Future research may explore its role in asymmetric catalysis or novel drug scaffolds.

Scientific Research Applications

Chemical Properties and Structure

N-benzyl-1-(4-methoxyphenyl)propan-2-amine has the molecular formula CHNO. Its structure features a benzyl group and a methoxyphenyl group attached to a propan-2-amine backbone. This unique configuration is pivotal for its interactions with biological molecules and enzymes.

Chemistry

This compound serves as an intermediate in organic synthesis . It is utilized in the development of new chemical compounds due to its ability to participate in various reactions, such as hydrogenation and coupling reactions. Its synthesis can be achieved through methods that ensure high yield and stereoselectivity, making it suitable for large-scale production .

Biology

The compound is extensively studied for its biological activities :

- Enzyme Interactions : It acts as an inhibitor of monoamine oxidase (MAO), which is crucial for neurotransmitter metabolism. This inhibition can lead to increased levels of neurotransmitters like serotonin and dopamine, potentially influencing mood and cognitive functions .

- Cell Signaling : It modulates critical cell signaling pathways, including the STAT3 pathway, which is vital for regulating cell growth and apoptosis.

Mechanism of Action

The mechanism of action of N-benzyl-1-(4-methoxyphenyl)propan-2-amine involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare N-benzyl-1-(4-methoxyphenyl)propan-2-amine with structurally or functionally related compounds:

Table 1: Structural and Functional Comparison

Structural Differences and Electronic Effects

- Replacement of the 4-methoxyphenyl group with a naphthyl group () increases aromatic surface area, affecting receptor binding and chiral resolution efficiency . Ethyl substitution () reduces steric hindrance compared to benzyl, favoring synthetic accessibility for derivatives.

Optical Activity :

- Enantiomers of N-benzyl-1-(naphthylen-2-yl)propan-2-amine exhibit distinct optical rotations ([α]D = ±12.0), highlighting the role of stereochemistry in applications like asymmetric synthesis . In contrast, the target compound’s stereoisomers (e.g., (2R)-N-benzyl enantiomer) are resolved via mandelic acid salts, demonstrating utility in chiral separations .

Pharmacological and Functional Comparisons

- Monoamine Reuptake Inhibition: PMMA (N-methyl analog) is a known psychoactive substance with serotonin/dopamine reuptake inhibition, though less potent than MDMA . The benzyl-substituted compound may exhibit similar activity but with altered pharmacokinetics due to higher lipophilicity . N-Ethyl-1-(4-methoxyphenyl)propan-2-amine derivatives show anticancer activity, suggesting that nitrogen substitution modulates biological targets (e.g., tubulin inhibition) .

- Applications in Synthesis: The target compound serves as a precursor for 4-(N-ethyl-N-(1-(4-methoxyphenyl)propan-2-yl)amino)butan-1-ol, an intermediate in antifungal agents . N-(4-Methoxy-3-boronate-benzyl)propan-2-amine () incorporates a boronate ester for Suzuki-Miyaura coupling, enabling diverse functionalization compared to the non-boronate analog .

Biological Activity

N-benzyl-1-(4-methoxyphenyl)propan-2-amine, also known as a derivative of phenethylamine, has garnered significant attention in scientific research due to its diverse biological activities. This article provides a comprehensive overview of its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula . Its structure includes a benzyl group and a methoxyphenyl group attached to a propan-2-amine backbone. This unique configuration contributes to its biological activity by facilitating interactions with various biomolecules.

Enzyme Interactions

The compound is known to interact with several enzymes, notably:

- Monoamine Oxidase (MAO) : this compound acts as an inhibitor of MAO, which plays a crucial role in neurotransmitter metabolism. Inhibition of this enzyme can lead to increased levels of neurotransmitters such as serotonin and dopamine, potentially influencing mood and cognitive functions.

- Cytochrome P450 Enzymes : The compound is metabolized primarily by cytochrome P450 enzymes, leading to the formation of various metabolites that may exhibit distinct biological activities.

Cellular Effects

This compound has been shown to modulate several cellular processes:

- Cell Signaling Pathways : It influences pathways such as STAT3, which are pivotal in regulating cell growth and apoptosis. This modulation can affect tumor growth and survival.

- Gene Expression : The compound can alter gene expression profiles, impacting cellular metabolism and function.

The biological effects of this compound are mediated through specific binding interactions with molecular targets:

- Receptor Binding : It binds to serotonin receptors, influencing neurotransmission and potentially offering therapeutic effects in mood disorders.

- Enzyme Modulation : By inhibiting enzymes like MAO, it alters the metabolic pathways associated with neurotransmitter degradation.

Dosage Effects and Toxicity

Research indicates that the biological effects of this compound are dose-dependent:

- Therapeutic Doses : At lower doses, the compound exhibits beneficial effects on mood regulation and cognitive enhancement.

- Toxicity at High Doses : Higher concentrations may lead to adverse effects, necessitating careful dosage management in potential therapeutic applications.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For example:

- In vitro tests demonstrated that the compound exhibits significant inhibitory activity against various cancer cell lines, with IC50 values indicating effective growth inhibition comparable to established chemotherapeutics .

Neuropharmacological Studies

In animal models, this compound has shown promise in treating neurological disorders due to its ability to enhance serotonin levels. This suggests potential applications in managing conditions such as depression and anxiety disorders.

Research Applications

This compound is utilized across various fields:

| Field | Application Description |

|---|---|

| Chemistry | Used as an intermediate in organic synthesis for developing new chemical compounds. |

| Biology | Investigated for its interactions with biological molecules and pathways. |

| Medicine | Explored for therapeutic effects in treating mood disorders and cancer. |

| Industry | Employed in pharmaceutical production due to its unique properties. |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-benzyl-1-(4-methoxyphenyl)propan-2-amine, and how are they validated?

- Methodology : The compound is synthesized via transaminase (TA)-catalyzed asymmetric amination starting from prochiral ketones like 4-methoxyphenylacetone. Enzymatic routes are preferred for enantioselectivity, with (R)-enantiomers achieved using (R)-selective ω-transaminases (e.g., ATA-117) . Validation includes HPLC analysis for reaction monitoring and enantiomeric excess (ee) determination using derivatization agents like Marfey’s reagent .

- Alternative routes : Pd-catalyzed allyl amine functionalization and multistep organic synthesis (e.g., benzylation of 1-(4-methoxyphenyl)propan-2-amine precursors) are also reported, though less enantioselective .

Q. How is the enantiomeric purity of N-benzyl-1-(4-methoxyphenyl)propan-2-amine analyzed?

- Methodology : Enantiomeric excess is determined via HPLC with chiral columns or post-reaction derivatization. For example, Marfey’s reagent (Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide) reacts with amine groups, enabling separation of enantiomers on reversed-phase columns . Optimal ee values (>99% for (R)-enantiomers) are achieved using kinetic resolution or immobilized enzyme reactors (IMERs) .

Advanced Research Questions

Q. How can transaminase-catalyzed synthesis of this compound be optimized for higher yields?

- Methodology : A Design of Experiments (DoE) approach (e.g., Plackett-Burman design) identifies critical parameters:

- Key factors : Amino donor type (isopropylamine improves yields), enzyme immobilization (epoxy monolithic silica supports enhance stability), and substrate molar ratios (1:30 ketone:donor) .

- Results : Conversion yields up to 60% for (R)-enantiomers are reported with isopropylamine, compared to 29% for other donors . Co-factors like pyruvate decarboxylase shift equilibrium via byproduct removal .

Q. What strategies address contradictions in reported conversion yields across studies?

- Analysis : Discrepancies arise from enzyme sources (e.g., ATA-117 vs. other TAs), immobilization methods, and donor selection. For instance, free enzymes may show lower stability than IMERs, reducing long-term yields . Kinetic resolution (e.g., isolating unreacted (S)-enantiomers) can also affect apparent conversions .

- Recommendations : Standardize reaction conditions (pH, temperature) and validate enzyme activity via in-flow assays .

Q. How is this compound applied in pharmaceutical intermediate synthesis?

- Applications :

- Formoterol precursor : The (R)-enantiomer is a key intermediate for the bronchodilator formoterol .

- Dilevalol synthesis : Used in antihypertensive drug production via similar transaminase pathways .

- Quality control : Impurity standards (e.g., N-benzyl-1-(4-methoxy-3-methylphenyl)propan-2-amine hydrochloride) are characterized via HPLC-MS to ensure synthetic fidelity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.